![molecular formula C28H32N2O3 B1221386 Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate CAS No. 217176-83-5](/img/structure/B1221386.png)

Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

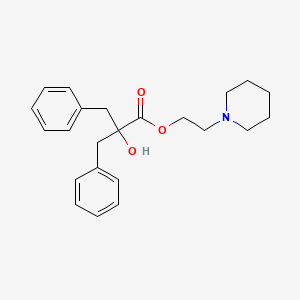

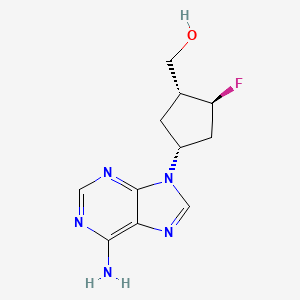

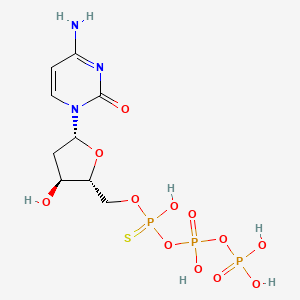

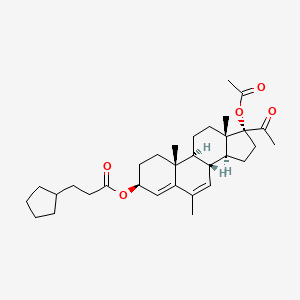

Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, commonly referred to as EB, is a fluorescent probe molecule. Its molecular formula is C28H32N2O3 .

Molecular Structure Analysis

The molecular weight of this compound is 444.6 g/mol. The average mass is 444.565 Da and the monoisotopic mass is 444.241302 Da .Scientific Research Applications

pH-Sensitive Fluorescent Probing

Dihydrorhodamine 6G serves as a pH-sensitive fluorescent probe, which is critical for understanding cellular biology, disease mechanisms, and therapeutic responses. Its versatility in pH sensitivity and chemical functionality allows for conjugation to small molecules, proteins, nanoparticles, and biomaterial scaffold matrices. This application is essential for non-invasive, real-time fluorescence imaging of acidic microenvironments in biological systems .

Quantification of Reactive Oxygen Species (ROS)

The compound is used to quantify total ROS in vivo. It is indiscriminate to the various free radicals found in humans, making it a valuable tool for measuring ROS concentrations in human blood. This application is particularly useful for evaluating the efficacy of antioxidants against ROS in vivo .

Radio-Fluorogenic Dosimetry

Dihydrorhodamine 6G is applied to silicon elastomers as a radiosensitive compound that converts nonfluorescent into fluorescent dyes upon irradiation. The fluorescence intensity increases linearly with the absorbed dose, making it a promising tool for radiation dosimetry .

Intracellular and Extracellular pH Sensing

This compound’s ability to preserve pH-sensitive fluorescence after covalent functionalization makes it suitable for intracellular and extracellular pH sensing. It can be used both in vitro and in vivo to monitor pH changes within cells and in the extracellular matrix .

High-Throughput Biological Research Tools

Dihydrorhodamine 6G-based probes are high-throughput, non-invasive research tools for quantitative fluorescence-based pH sensing. They play a crucial role in probing the roles of acidic microenvironments in biological processes .

Antioxidant Capacity Measurement

In studies assessing the antioxidant capacity of natural products, Dihydrorhodamine 6G is used as a fluorescent probe to detect decreases in free radical concentrations in humans following consumption of high antioxidant capacity products .

Mechanism of Action

Target of Action

Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.

Pharmacokinetics

It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .

Result of Action

The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.

Action Environment

The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.

properties

IUPAC Name |

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrorhodamine 6G | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1221316.png)